3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: Functional groups such as benzenesulfonyl, ethoxyphenyl, and methylbenzoyl are introduced through substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Such as nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum-based catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as 2,5-dimethylthiophene or 3-bromothiophene.
Sulfonyl Compounds: Like benzenesulfonamide or toluenesulfonyl chloride.
Benzoyl Compounds: Including benzoyl chloride or methylbenzoyl chloride.
Uniqueness
3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-ethoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-32-20-15-13-19(14-16-20)28-26-25(34(30,31)21-7-5-4-6-8-21)22(27)24(33-26)23(29)18-11-9-17(2)10-12-18/h4-16,28H,3,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHHCQKZYNHGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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